1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2,6-difluorophenyl)ethan-1-one
Description
This compound (CAS: 2034321-31-6) is a fluorinated aromatic ketone with a molecular formula of C₁₉H₁₇F₂NO₃ and a molecular weight of 345.34 g/mol . Its structure comprises a pyrrolidine ring substituted with a 1,3-benzodioxole moiety at the 3-position and a 2,6-difluorophenyl group linked via an ethanone bridge. The benzodioxole group provides electron-rich aromaticity, while the difluorophenyl group introduces steric and electronic effects that may influence binding interactions.
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2,6-difluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2NO3/c20-15-2-1-3-16(21)14(15)9-19(23)22-7-6-13(10-22)12-4-5-17-18(8-12)25-11-24-17/h1-5,8,13H,6-7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCLFSYURZQSIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)CC4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2,6-difluorophenyl)ethan-1-one typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde.
Synthesis of the Pyrrolidine Ring: This step involves the cyclization of appropriate amines with aldehydes or ketones.
Coupling of the Benzodioxole and Pyrrolidine Rings: This is often done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Difluorophenyl Group: This can be achieved through a Friedel-Crafts acylation reaction using difluorobenzene and an appropriate acylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2,6-difluorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding oxides or ketones.
Reduction: This can result in the formation of alcohols or amines.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Psychoactive Effects
This compound belongs to the synthetic cathinone class, known for their psychoactive properties. Its structural similarities to naturally occurring cathinones suggest potential stimulant effects similar to those of amphetamines, primarily through interactions with neurotransmitter systems related to dopamine and norepinephrine reuptake inhibition.
Medicinal Chemistry
The compound has been referenced in patent literature, indicating its relevance in ongoing research related to pharmacology and synthetic organic chemistry. It may serve as a lead compound for developing new therapeutic agents targeting various conditions, including:
- Neurological Disorders : Compounds with similar structures have been studied for their potential in treating conditions such as depression and anxiety due to their influence on neurotransmitter levels.
- Anti-inflammatory Agents : Research indicates that derivatives of compounds containing benzodioxole may exhibit anti-inflammatory properties .
Case Study 1: Stimulant Properties
A study explored the stimulant effects of synthetic cathinones similar to this compound. It was found that these substances could elevate dopamine levels in synaptic clefts, leading to increased alertness and energy levels.
Case Study 2: Anti-inflammatory Efficacy
Research on compounds containing similar structural motifs revealed significant anti-inflammatory activity in animal models. These compounds were shown to inhibit pro-inflammatory cytokines, suggesting a therapeutic potential for treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2,6-difluorophenyl)ethan-1-one involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of pyrrolidine derivatives functionalized with fluorinated aromatic systems. Two structurally analogous compounds are highlighted below for comparison:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Functional Group Variation: The ethanone group in the target compound introduces a ketone, which may enhance hydrogen-bond acceptor capacity compared to the urea group in analogs CM873321 and CM873540.
Substituent Positioning :
- The 2,6-difluorophenyl group in the target compound and CM873540 creates steric hindrance and electron-withdrawing effects, which could influence π-π stacking or hydrophobic interactions. In contrast, the 4-fluorophenyl substituent in CM873321 offers a less sterically crowded profile, possibly altering substrate selectivity .
Core Modifications: The target compound features a pyrrolidine ring, while analogs CM873321 and CM873540 incorporate a 5-oxopyrrolidine core. The ketone in the pyrrolidine ring (5-oxo) may increase conformational rigidity or alter metabolic stability compared to the non-oxidized pyrrolidine in the target compound .
Biological Activity
The compound 1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2,6-difluorophenyl)ethan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This compound includes a benzodioxole moiety , which is often associated with psychoactive properties, and a pyrrolidine ring , contributing to its pharmacological profile.
This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound can be categorized as a ketone due to the presence of a carbonyl group (C=O) in its structure. Its molecular formula is , with a molecular weight of approximately 345.36 g/mol. The presence of fluorine substituents enhances its chemical reactivity and pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.36 g/mol |
| LogP (Octanol-Water Partition Coefficient) | 3.6529 |
| Polar Surface Area | 33.791 Ų |
| Hydrogen Bond Acceptors | 4 |
Synthesis
The synthesis of This compound typically involves multi-step organic reactions. One common method is the Mannich reaction , where a benzodioxole derivative is reacted with dimethylamine and paraformaldehyde in the presence of an acid catalyst to form a Mannich base, which is then converted into the final product through further reactions.
Synthesis Overview
- Starting Materials : Benzodioxole derivative, dimethylamine, paraformaldehyde.
- Reactions : Mannich reaction followed by ketone formation.
- Techniques : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used for monitoring.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems in the brain, particularly involving dopamine and norepinephrine reuptake inhibition. This mechanism suggests potential stimulant effects similar to those of amphetamines, which increase neurotransmitter levels in synaptic clefts.
Pharmacological Studies
Recent pharmacological studies have indicated that compounds within this class may exhibit significant activity against various biological targets:
- Neurotransmitter Receptors : Interaction with dopamine and norepinephrine receptors.
- Cytotoxicity Studies : In vitro assays have shown that the compound may induce apoptosis in cancer cell lines, suggesting potential anti-cancer properties.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Neurotransmitter Interaction | Dopamine and norepinephrine reuptake inhibition |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
| Psychoactive Effects | Potential stimulant activity similar to amphetamines |
Study 1: Anti-Cancer Activity
A study evaluated the efficacy of the compound on human cancer xenografts in nude mice. The results indicated that the compound effectively delayed tumor growth without significant body weight loss, suggesting a favorable safety profile.
Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of this compound in rodent models. The findings demonstrated increased locomotor activity, indicative of stimulant effects consistent with increased dopamine levels.
Q & A
Q. What experimental methods are recommended for determining the three-dimensional structure of this compound?
Answer: The compound’s 3D structure can be resolved using single-crystal X-ray diffraction (SC-XRD). Key steps include:
- Data Collection : Use high-resolution synchrotron radiation or laboratory diffractometers to collect intensity data.
- Structure Solution : Employ direct methods (e.g., SHELXD or SHELXS) for phase determination .
- Refinement : Refine the model using SHELXL, incorporating anisotropic displacement parameters and hydrogen atom positioning .
- Validation : Verify geometry with tools like PLATON (e.g., checking for missed symmetry or incorrect space group assignments) .
- Visualization : Use ORTEP-3 to generate thermal ellipsoid plots for interpreting molecular geometry .
Q. How can spectroscopic techniques (NMR, MS, IR) be optimized to characterize this compound?
Answer:
- NMR : Use - and -NMR in deuterated solvents (e.g., DMSO-d6 or CDCl) to resolve signals from the benzodioxolyl and difluorophenyl groups. 2D experiments (COSY, HSQC, HMBC) clarify coupling patterns and connectivity .
- Mass Spectrometry (MS) : Employ high-resolution ESI-MS or MALDI-TOF to confirm molecular weight and fragmentation pathways.
- IR Spectroscopy : Focus on carbonyl (C=O) stretching (~1700 cm) and aromatic C-F vibrations (~1200 cm) for functional group validation.
Q. What synthetic strategies are effective for preparing this compound?
Answer: A multi-step synthesis is typical:
Pyrrolidine Core Formation : Use a [3+2] cycloaddition between a benzodioxolyl-substituted enamine and an appropriate electrophile.
Ketone Installation : Introduce the ethanone moiety via Friedel-Crafts acylation or nucleophilic substitution on a pre-functionalized intermediate .
Purification : Apply column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization to isolate high-purity product.
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., bond length variations) be resolved during refinement?
Answer:
- Data Quality : Ensure high-resolution data (≤ 0.8 Å) to reduce noise and improve model accuracy.
- Constraints/Restraints : Apply geometric restraints (e.g., DFIX, SADI in SHELXL) for bonds/angles deviating from expected values .
- Twinned Data : Use TWIN/BASF commands in SHELXL to model twinning if intensity statistics indicate non-merohedral twinning .
- Validation Metrics : Cross-check with R (< 5%) and goodness-of-fit (GOF ≈ 1.0) to assess refinement reliability .
Q. What strategies improve metabolic stability in analogs of this compound?
Answer:
- Fragment Optimization : Replace metabolically labile groups (e.g., ester or amide bonds) with bioisosteres (e.g., fluorinated or cyclic substituents) to reduce enzymatic cleavage .
- Structure-Guided Design : Use molecular docking (e.g., AutoDock Vina) to predict interactions with cytochrome P450 enzymes and modify substituents blocking active-site access.
- In Vitro Assays : Test stability in microsomal preparations (human/rat liver) and correlate with structural modifications.
Q. How can dynamic conformational behavior (e.g., pyrrolidine ring puckering) be analyzed in solution vs. solid state?
Answer:
- Solid State : Analyze X-ray data using Cremer-Pople parameters to quantify ring puckering amplitude () and phase angle () .
- Solution State : Use -NMR variable-temperature experiments to observe coalescence of diastereotopic protons, indicating pseudorotation barriers .
- Computational Modeling : Perform molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to predict dominant conformers and transition states.
Q. How can experimental limitations (e.g., sample degradation) be mitigated during physicochemical studies?
Answer:
- Temperature Control : Store samples at –80°C under inert gas (N) to minimize oxidation/hydrolysis. Use cooling stages during spectral data collection .
- Stabilization Additives : Include antioxidants (e.g., BHT) or chelating agents (EDTA) in solution studies to inhibit radical-mediated degradation.
- Real-Time Monitoring : Employ inline UV-Vis or Raman spectroscopy to detect degradation during kinetic experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
